![molecular formula C15H19NO3 B7462473 N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7462473.png)
N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a chemical compound that has gained a lot of attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMPE-DODC and is a derivative of the dioxolane family. In
Mécanisme D'action
The mechanism of action of DMPE-DODC is not fully understood. However, it has been suggested that DMPE-DODC may exert its anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. DMPE-DODC has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, DMPE-DODC has been shown to protect neurons from oxidative stress-induced damage, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
DMPE-DODC has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DMPE-DODC has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, DMPE-DODC has been shown to protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMPE-DODC in lab experiments is its potential as a therapeutic agent in the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, DMPE-DODC is relatively easy to synthesize and has shown low toxicity in animal studies. However, one of the limitations of using DMPE-DODC in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several areas of future research that could be explored with regards to DMPE-DODC. These include:
1. Further studies to elucidate the mechanism of action of DMPE-DODC.
2. Studies to optimize the synthesis method for DMPE-DODC to improve its bioavailability.
3. Studies to investigate the potential use of DMPE-DODC as a therapeutic agent in the treatment of various cancers.
4. Studies to investigate the potential use of DMPE-DODC as a therapeutic agent in the treatment of inflammatory diseases.
5. Studies to investigate the potential use of DMPE-DODC as a neuroprotective agent in the treatment of neurodegenerative diseases.
In conclusion, N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a chemical compound that has shown promising results in various fields of scientific research. It has been found to exhibit anti-tumor activity, anti-inflammatory properties, and neuroprotective properties. Further research is needed to fully understand the mechanism of action of DMPE-DODC and to explore its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide involves the reaction of 2,5-dimethylphenylacetonitrile with ethyl chloroformate in the presence of triethylamine. The resulting compound is then reacted with 1,2-epoxybutane in the presence of potassium carbonate to yield DMPE-DODC.
Applications De Recherche Scientifique
DMPE-DODC has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer therapy. DMPE-DODC has also been studied for its anti-inflammatory properties and has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DMPE-DODC has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-4-5-11(2)13(8-10)12(3)16-15(17)14-9-18-6-7-19-14/h4-5,8-9,12H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEESEHWXTCCUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


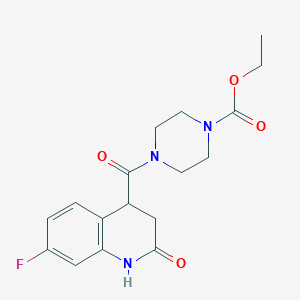
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
![3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)
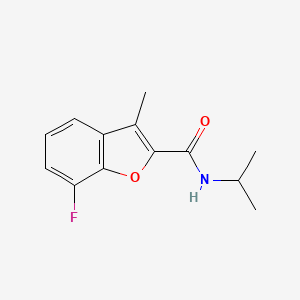
![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxy-5-methylphenyl)methyl]methanamine](/img/structure/B7462425.png)
![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)
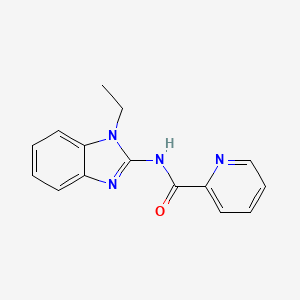
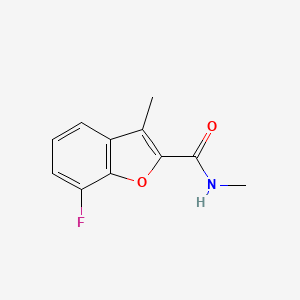
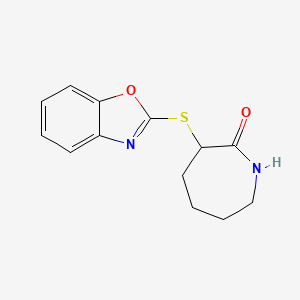
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)
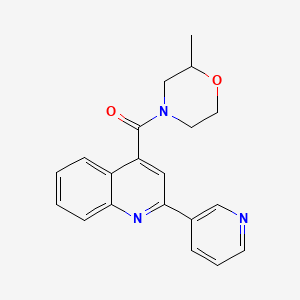
![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)